molecular formula C25H21ClN2O4S B11222016 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate

2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate

Cat. No.: B11222016
M. Wt: 481.0 g/mol
InChI Key: PJWHQIHPDQQLGI-OUKQBFOZSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple chemical reactions and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzisothiazole ring, the attachment of the methyl aniline group, and the final esterification with the propenoate moiety. Typical reaction conditions might include:

    Temperature: Controlled heating or cooling to facilitate specific reactions.

    Catalysts: Use of catalysts to speed up the reaction.

    Solvents: Appropriate solvents to dissolve reactants and control reaction rates.

Industrial Production Methods

Industrial production would scale up the laboratory methods, focusing on efficiency and yield. This might involve:

    Batch Processing: For small to medium-scale production.

    Continuous Flow Processing: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biochemical Studies: Investigating the compound’s interaction with biological molecules.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Exploring its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in diagnostic assays or imaging.

Industry

    Manufacturing: Use in the production of specialty chemicals or materials.

    Quality Control: Application in analytical methods for quality control.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures.

    Propenoate Esters: Compounds with similar ester functionalities.

Uniqueness

The unique combination of the benzisothiazole ring, methyl aniline group, and propenoate ester in this compound may confer specific properties not found in other similar compounds, such as enhanced reactivity or selectivity in certain reactions.

Properties

Molecular Formula

C25H21ClN2O4S

Molecular Weight

481.0 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl (E)-3-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C25H21ClN2O4S/c1-18-6-4-9-21(16-18)28(25-22-10-2-3-11-23(22)33(30,31)27-25)14-15-32-24(29)13-12-19-7-5-8-20(26)17-19/h2-13,16-17H,14-15H2,1H3/b13-12+

InChI Key

PJWHQIHPDQQLGI-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N(CCOC(=O)/C=C/C2=CC(=CC=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C=CC2=CC(=CC=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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